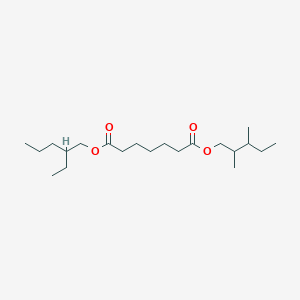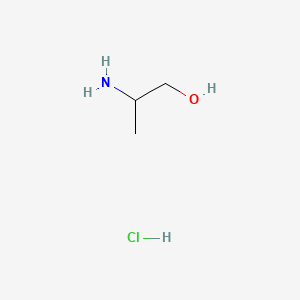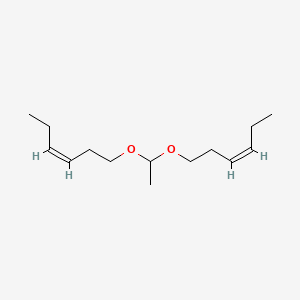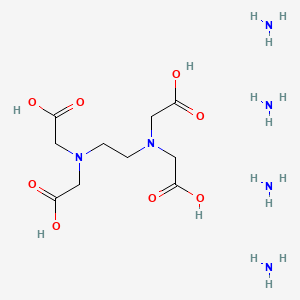
Méthylphosphonate de cyclohexyle et de méthyle
Vue d'ensemble
Description
Cyclohexyl methyl methylphosphonate is an organophosphorus compound with the chemical formula C8H17O3P. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its cyclohexyl group attached to a methyl methylphosphonate moiety, making it a versatile molecule for different chemical reactions and applications .
Applications De Recherche Scientifique
Cyclohexyl methyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of self-assembled monolayers for micro-nano electronic materials and as a component in coatings and adhesives
Mécanisme D'action
Target of Action
Cyclohexyl Methyl Methylphosphonate (CMMM) is primarily used in the field of micro-nano electronic materials . It is known to interact with diverse metal-oxide surfaces such as Al2O3, Ta2O5, NbO5, ZrO2, and TiO2 . These surfaces serve as the primary targets for CMMM.
Mode of Action
CMMM extends self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . The chemical functionalities in film-forming molecules can be altered by introducing phosphate or phosphonate groups . This allows CMMM to form films with a similar degree of ordering as for alkyl thiol SAMs on gold .
Biochemical Pathways
Its use in the formation of self-assembled monolayers suggests it may influence the assembly and organization of molecules on the surface of materials .
Pharmacokinetics
It becomes more soluble in water when neutralized to phosphonates at neutral to high ph . This could potentially impact its bioavailability in various environments.
Result of Action
The primary result of CMMM’s action is the formation of self-assembled monolayers on various surfaces . This can alter the physical and chemical properties of the surfaces, enabling them to be used in a variety of applications, particularly in micro-nano electronic materials .
Action Environment
The action, efficacy, and stability of CMMM can be influenced by environmental factors such as pH and solvent type . For instance, its solubility increases in water when neutralized to phosphonates at neutral to high pH . This suggests that the compound’s action may be more effective in certain pH environments.
Analyse Biochimique
Biochemical Properties
Cyclohexyl methyl methylphosphonate plays a significant role in biochemical reactions. It forms films with a similar degree of ordering as for alkyl thiol SAMs on gold
Molecular Mechanism
It is known to interact with metal-oxide surfaces
Metabolic Pathways
Cyclohexyl methyl methylphosphonate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl methyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: In industrial settings, the production of cyclohexyl methyl methylphosphonate often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Cyclohexyl methyl phosphonic acid.
Reduction: Cyclohexyl methyl phosphine.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- Dimethyl methylphosphonate
- Ethyl methylphosphonate
- Isopropyl methylphosphonate
Comparison: Cyclohexyl methyl methylphosphonate is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to other methylphosphonates. For example, the cyclohexyl group increases the compound’s hydrophobicity and affects its solubility in various solvents. This uniqueness makes it suitable for specific applications where other methylphosphonates may not be as effective .
Propriétés
IUPAC Name |
[methoxy(methyl)phosphoryl]oxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXITUBFQUAHYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341559 | |
| Record name | Cyclohexyl methyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7040-52-0 | |
| Record name | Cyclohexyl methyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















